molecular formula C10H21O2Zn- B13654851 Isopentyl(pivaloyloxy)zinc

Isopentyl(pivaloyloxy)zinc

Cat. No.: B13654851
M. Wt: 238.7 g/mol
InChI Key: VWBIPSDCLQOVFC-UHFFFAOYSA-N
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Description

Isopentyl(pivaloyloxy)zinc is an organozinc compound with the molecular formula C10H20O2Zn. It is used primarily in research settings and is known for its unique reactivity and applications in organic synthesis. This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopentyl(pivaloyloxy)zinc involves the reaction of isopentyl alcohol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through standard organic synthesis techniques such as vacuum filtration and solvent extraction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopentyl(pivaloyloxy)zinc undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Isopentyl(pivaloyloxy)zinc is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of isopentyl(pivaloyloxy)zinc involves the transfer of the isopentyl group to a substrate, facilitated by the zinc center. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including enzymes and other proteins, through coordination with zinc-binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentyl(pivaloyloxy)zinc is unique due to its combination of the isopentyl group and the pivaloyloxy group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H21O2Zn-

Molecular Weight

238.7 g/mol

IUPAC Name

2,2-dimethylpropanoic acid;2-methylbutane;zinc

InChI

InChI=1S/C5H10O2.C5H11.Zn/c1-5(2,3)4(6)7;1-4-5(2)3;/h1-3H3,(H,6,7);5H,1,4H2,2-3H3;/q;-1;

InChI Key

VWBIPSDCLQOVFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[CH2-].CC(C)(C)C(=O)O.[Zn]

Origin of Product

United States

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